

Application Notes and Protocols for N-Me-L-Ala-Maytansinol Linker Chemistry

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Compound of Interest

Compound Name: *N-Me-L-Ala-maytansinol*

Cat. No.: *B15609373*

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For Researchers, Scientists, and Drug Development Professionals

These application notes provide a detailed overview of the chemistry, mechanism of action, and experimental protocols for the use of **N-Me-L-Ala-maytansinol** linkers in the development of Antibody-Drug Conjugates (ADCs).

Introduction to N-Me-L-Ala-Maytansinol Linker Chemistry

N-Me-L-Ala-maytansinol is a critical component in the construction of Antibody-Drug Conjugates (ADCs), serving as the cytotoxic payload.^{[1][2]} Maytansinoids are potent anti-mitotic agents that induce cell death by inhibiting microtubule assembly.^{[3][4]} The N-methyl-L-alanine component can be part of a cleavable or non-cleavable linker system that attaches the maytansinoid to a monoclonal antibody (mAb).^{[4][5]} This targeted delivery approach aims to enhance the therapeutic window of the highly cytotoxic maytansinoid by minimizing systemic exposure and maximizing its concentration at the tumor site.^[1]

The linker itself is a key determinant of the ADC's efficacy and safety profile. Linkers incorporating the N-Me-L-Ala motif can be designed to be stable in systemic circulation and to release the maytansinoid payload upon internalization into target cancer cells.^[5] This release is often triggered by the reducing environment of the cell or by enzymatic cleavage.^{[4][5]}

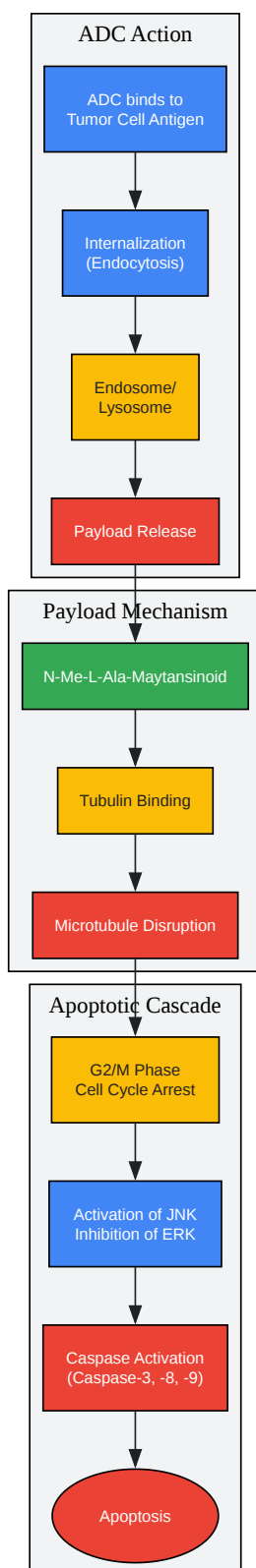
Mechanism of Action

The mechanism of action for an ADC utilizing an **N-Me-L-Ala-maytansinol** linker follows a multi-step process:

- **Circulation and Targeting:** The ADC circulates in the bloodstream until the monoclonal antibody component recognizes and binds to a specific antigen on the surface of a cancer cell.[5]
- **Internalization:** Upon binding, the ADC-antigen complex is internalized by the cancer cell, typically through endocytosis.[5]
- **Payload Release:** Inside the cell, the linker is cleaved, releasing the **N-Me-L-Ala-maytansinol** payload. The specific mechanism of release depends on the linker type (e.g., reductive cleavage of a disulfide bond or enzymatic cleavage of a peptide sequence).[4][5]
- **Cytotoxicity:** The released maytansinoid payload then exerts its cytotoxic effect by binding to tubulin and disrupting microtubule dynamics. This leads to cell cycle arrest in the G2/M phase and subsequent induction of apoptosis (programmed cell death).[3]

Signaling Pathway of Maytansinoid-Induced Apoptosis

Maytansinoids, upon release inside the cancer cell, interfere with microtubule polymerization, a critical process for the formation of the mitotic spindle during cell division. This disruption activates a signaling cascade that leads to apoptosis.



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Signaling pathway of maytansinoid-induced apoptosis.

Quantitative Data Summary

The following tables summarize typical quantitative data for maytansinoid-based ADCs. Researchers should use these as a reference and populate them with their own experimental results.

Table 1: In Vitro Cytotoxicity Data

Cell Line	Target Antigen	ADC Configuration	IC50 (nM)	Reference
BT474	HER2	α HER2-Maytansinoid	0.4	[6]
BJAB	CD79b	α CD79b-Maytansinoid	0.29	[6]
NCI-H1975	ADAM9	IMGC936 (huKTI-DM21-C)	0.2 - 224	[1]
MMT/EGFRvIII	EGFRvIII	N-Me-L-Ala-maytansinol ADC	24	[7]
U251/EGFRvIII	EGFRvIII	N-Me-L-Ala-maytansinol ADC	3	[7]
C4-2	PSMA	N-Me-L-Ala-maytansinol ADC	6	[7]

Table 2: In Vivo Efficacy Data (Xenograft Models)

ADC	Tumor Model	Dosing Regimen	Tumor Growth Inhibition (%)	Reference
IMGC936	NSCLC CDX	1.25 - 10 mg/kg, single dose	Dose-dependent	[1]
EGFRvIII-16	U251/EGFRvIII	Not specified	Tumor regression	[2]
EGFRvIII-16	MMT/EGFRvIII	Not specified	Tumor regression	[2]

Table 3: ADC Characterization Parameters

ADC	Average DAR	% Monomer	Free Drug (%)	Reference
Trastuzumab-MCC-Maytansinoid	4.1	>95%	<1%	[8]
IMGC936	~2.0	Not specified	Not specified	[1]

Experimental Protocols

The following are generalized protocols for the synthesis and characterization of ADCs with an **N-Me-L-Ala-maytansinol** linker. These should be optimized for specific antibodies, linkers, and payloads.

Synthesis of Linker-Payload Conjugate

This protocol outlines the general steps for coupling an N-Me-L-Ala containing linker to the maytansinoid payload.

Materials:

- N-Me-L-Ala containing linker with a reactive group (e.g., NHS ester)
- Maytansinoid payload (e.g., DM1 or DM4)
- Anhydrous N,N-Dimethylformamide (DMF) or Dimethyl sulfoxide (DMSO)
- N,N-Diisopropylethylamine (DIPEA)
- High-Performance Liquid Chromatography (HPLC) system for purification

Procedure:

- Dissolve the maytansinoid payload in anhydrous DMF or DMSO.
- Add DIPEA to the solution to act as a base.

- Add a molar excess (typically 1.2-1.5 equivalents) of the activated N-Me-L-Ala linker to the payload solution.
- Stir the reaction mixture at room temperature for 2-4 hours, monitoring the reaction progress by HPLC or LC-MS.
- Upon completion, purify the linker-payload conjugate using preparative HPLC.
- Lyophilize the pure fractions to obtain the solid linker-payload conjugate.

Antibody-Drug Conjugation

This protocol describes the conjugation of the linker-payload to the antibody, typically through reduced interchain disulfide bonds.

Materials:

- Monoclonal antibody in a suitable buffer (e.g., PBS)
- Reducing agent: Tris(2-carboxyethyl)phosphine (TCEP) or Dithiothreitol (DTT)
- Linker-payload conjugate dissolved in an organic solvent (e.g., DMSO)
- Quenching reagent (e.g., N-acetyl-L-cysteine)
- Size Exclusion Chromatography (SEC) columns for purification
- Hydrophobic Interaction Chromatography (HIC) system for characterization

Procedure:

- Antibody Reduction:
 - Treat the antibody solution with a controlled molar excess of the reducing agent (TCEP or DTT). The amount will depend on the desired number of cleaved disulfide bonds and should be optimized.
 - Incubate at 37°C for 1-2 hours to reduce the interchain disulfide bonds.^[5]

- Conjugation:
 - Add the dissolved linker-payload to the reduced antibody solution. A typical molar excess is 3-5 fold per free thiol.
 - Incubate the reaction mixture at room temperature for 1-2 hours.[\[5\]](#)
- Quenching:
 - Add a molar excess of a quenching reagent like N-acetyl-L-cysteine to cap any unreacted linkers.
- Purification:
 - Remove the unreacted linker-payload and other small molecules by Size Exclusion Chromatography (SEC).[\[5\]](#)
 - The purified ADC can be further analyzed by Hydrophobic Interaction Chromatography (HIC) to determine the distribution of drug-to-antibody ratios.[\[5\]](#)

ADC Characterization

1. Drug-to-Antibody Ratio (DAR) Determination:

- UV-Vis Spectrophotometry: Determine the protein concentration using absorbance at 280 nm and the drug concentration at its specific absorbance maximum (if distinct from the antibody). The DAR can then be calculated.[\[5\]](#)
- Hydrophobic Interaction Chromatography (HIC): HIC separates ADC species with different numbers of conjugated drugs. The peak areas can be used to calculate the average DAR.[\[9\]](#)
- Mass Spectrometry (MS): LC-MS analysis of the intact or reduced ADC can provide precise mass measurements to determine the DAR distribution.[\[10\]](#)[\[11\]](#)

2. In Vitro Cytotoxicity Assay:

- Cell Culture: Plate target and control cancer cell lines in 96-well plates and allow them to adhere overnight.

- Treatment: Treat the cells with serial dilutions of the ADC, a non-targeting control ADC, and free maytansinoid drug for 72-96 hours.
- Viability Assessment: Use a cell viability assay such as MTT or CellTiter-Glo to determine the percentage of viable cells.
- Data Analysis: Plot cell viability against ADC concentration to determine the IC50 value.[3]

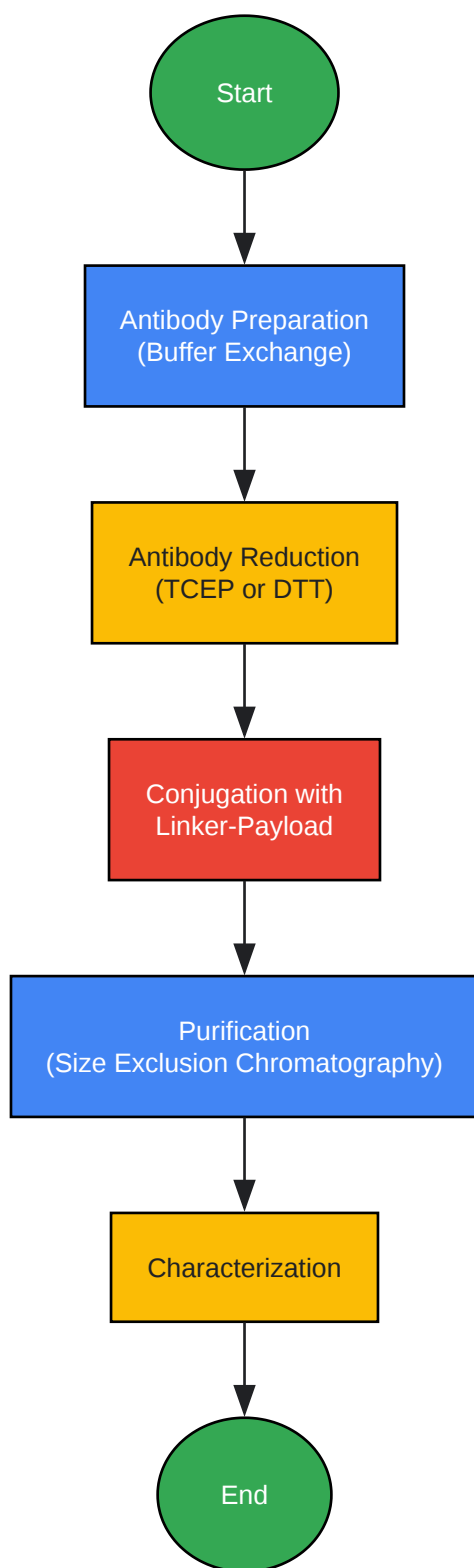
3. In Vivo Efficacy Study (Xenograft Model):

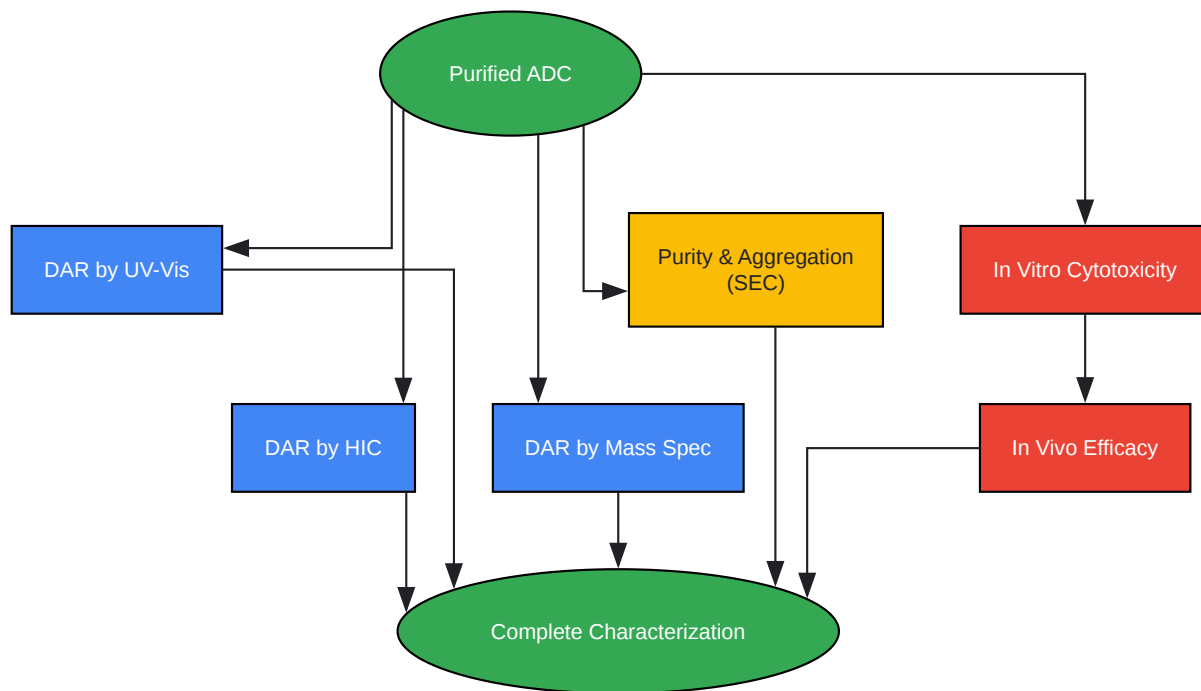
- Tumor Implantation: Implant human tumor cells subcutaneously into immunodeficient mice.
- Treatment: Once tumors reach a specified size, administer the ADC, a vehicle control, and a non-targeting control ADC intravenously.
- Monitoring: Measure tumor volume and body weight twice weekly.
- Endpoint: Euthanize mice when tumors reach a predetermined size or at the end of the study.
- Data Analysis: Plot tumor growth curves and calculate tumor growth inhibition.[1]

Experimental Workflows

The following diagrams illustrate the general workflows for ADC synthesis and characterization.

Workflow for ADC Synthesis and Purification





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